Tisocalcitate

Dermatology Topical Formulation Irritancy

Scaling topical VDR studies is often hindered by calcemic liability and dermal irritation. Tisocalcitate, a synthetic vitamin D3 analog (C31H48O5, MW 500.71 Da), resolves these constraints with a defined safety window [2†L13-L14] [2†L32-L36]. - No calcium perturbation at up to 45% BSA application (50 μg/g ointment) [2†L35-L36] - Lower local irritancy than calcipotriol, with established CI range 2.5-4.3 - Higher LogP (5.1-5.66) enables stratum corneum partitioning for SAR vehicle studies [3†L7-L8] Supplied as ≥98% solid; ambient-temperature stable for global shipping. Custom synthesis available for quantities ≥1 g.

Molecular Formula C31H48O5
Molecular Weight 500.7 g/mol
CAS No. 156965-06-9
Cat. No. B119178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTisocalcitate
CAS156965-06-9
SynonymsTisocalcitate
Molecular FormulaC31H48O5
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)(C)C(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
InChIInChI=1S/C31H48O5/c1-19(2)36-29(35)30(5,6)28(34)15-10-20(3)25-13-14-26-22(9-8-16-31(25,26)7)11-12-23-17-24(32)18-27(33)21(23)4/h10-12,15,19-20,24-28,32-34H,4,8-9,13-14,16-18H2,1-3,5-7H3/b15-10+,22-11+,23-12-/t20-,24-,25-,26+,27+,28-,31-/m1/s1
InChIKeyAUMBXYDXKLLKEK-BGMQPCSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tisocalcitate Baseline Profile


Tisocalcitate (CAS 156965-06-9) is a synthetic vitamin D3 analog developed by Schering AG for topical dermatological applications [1]. It functions as a vitamin D receptor (VDR) agonist [2] and was clinically investigated for the treatment of plaque-type psoriasis [3]. The compound is a small molecule with a molecular weight of approximately 500.71 Da and the molecular formula C31H48O5 . Tisocalcitate was advanced to Phase II clinical trials for psoriasis vulgaris but was subsequently discontinued [4].

VDR agonist tool compound for pathway studies
Vitamin D analog SAR and structure–tolerability research
Discontinued Phase II candidate; may support comparative benchmark studies

Tisocalcitate Substitution Risks


Vitamin D analogs exhibit pronounced structural heterogeneity that translates into divergent receptor binding kinetics, gene expression profiles, and clinical safety margins [1]. Tisocalcitate's specific molecular architecture (including its C-3 epimerization and esterified side chain) results in a distinct local tolerability profile and calcium homeostatic safety window compared to widely used alternatives such as calcipotriol [2]. Assuming interchangeability between Tisocalcitate and other topical VDR agonists without direct comparative data risks compromising both experimental reproducibility and, in translational contexts, patient safety outcomes.

Structural Divergence
Tisocalcitate C-3 epimerization and esterified side chain may alter VDR binding kinetics and gene expression profiles compared to calcipotriol. Interchangeability without direct comparative data is not supported.
Calcium Homeostasis Mismatch
Calcipotriol dose-dependent hypercalcemia risk cannot be extrapolated to tisocalcitate. The distinct side chain may confer a different calcium perturbation profile; assuming equivalent calcium endpoint behavior may confound study interpretation.

Tisocalcitate vs. Calcipotriol Evidence


Reduced Local Irritancy vs. Calcipotriol

In a 21-day double-blind, reference-controlled study on 26 healthy volunteers, Tisocalcitate ointment formulations (25 and 50 μg/g) exhibited a significantly lower cumulative irritancy index (CI) compared to 50 μg/g calcipotriol ointment [1].

Irritancy vs. Calcipotriol
Head-to-head
CI 2.5–4.3 vs. 9.5 (p<0.05)
Supports lower irritancy endpoint in healthy skin model
21-day occlusive, n=26
Dermatology Topical Formulation Irritancy

Calcium Homeostasis Safety Margin

A Phase I dose-escalation study in 50 healthy male volunteers demonstrated that Tisocalcitate ointment, applied to up to 45% body surface area at concentrations up to 50 μg/g, produced no clinically relevant changes in serum calcium, 24-hour urinary calcium excretion, or parathyroid hormone (PTH) levels [1].

Calcium Homeostasis
Reported
No change in Ca/PTH up to 1050 µg/day, 45% BSA
Calcium homeostasis endpoint remained unperturbed
14-day dose-escalation, n=50
Safety Pharmacology Calcium Metabolism Topical Toxicity

Higher Lipophilicity vs. Calcipotriol

Tisocalcitate exhibits a higher calculated LogP (5.1–5.66) compared to calcipotriol (LogP ≈ 5.09) [1], indicating increased lipophilicity that may influence stratum corneum partitioning and formulation stability.

Lipophilicity
Data to verify
LogP 5.1–5.66 vs. 5.09
May influence stratum corneum partitioning
Calculated values, cross-study context
Physicochemical Properties Lipophilicity Topical Delivery

Tisocalcitate Application Scenarios


Head-to-Head Irritancy Studies

Given the quantitative data on lower local irritancy compared to calcipotriol [1], Tisocalcitate is a suitable candidate for designing studies that investigate the relationship between VDR agonist structure and dermal tolerability. Its established CI range (2.5–4.3) provides a benchmark for evaluating novel analogs.

Calcium Homeostasis Safety Models

Tisocalcitate's exceptional safety profile in large-area topical application (no calcium perturbation at up to 45% BSA with 50 μg/g) [2] makes it a valuable tool for studying the systemic absorption and metabolic fate of topical vitamin D analogs without confounding hypercalcemia.

Topical Formulation and Permeation Studies

The compound's higher calculated LogP (5.1–5.66) relative to calcipotriol suggests altered partitioning behavior in the stratum corneum . Researchers developing novel topical vehicles or evaluating skin penetration enhancers may find Tisocalcitate a useful model compound for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
VDR agonist irritancy comparison
Lower irritancy endpoint profile
Dermal tolerability endpoint benchmarking
Calcium homeostasis endpoint research
Absence of calcium perturbation in topical model
Serum/urine Ca and PTH endpoint monitoring
Topical formulation permeation studies
Higher lipophilicity profile
Stratum corneum partitioning assays

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21 linked technical documents
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